(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 289.05 g/mol. This compound is classified as an amino acid derivative, characterized by the presence of a nitrophenyl group, which contributes to its unique chemical properties. It is primarily utilized in biochemical research and pharmaceutical applications due to its structural similarities to naturally occurring amino acids, particularly aspartic acid .
The synthesis of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride typically involves several multi-step synthetic routes. One common method includes:
These methods are crucial for developing derivatives that may exhibit enhanced biological activity or altered properties.
The molecular structure of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride features several functional groups:
(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride can participate in various chemical reactions due to its reactive functional groups:
These reactions are essential for exploring its potential in drug design and biochemical applications .
The mechanism of action for (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride involves its interaction with biological targets:
These interactions are crucial for understanding its potential therapeutic applications.
The compound's solubility and stability profiles make it suitable for use in aqueous biochemical assays and pharmaceutical formulations .
(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride has several applications in scientific research:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological properties not found in similar compounds, emphasizing its significance in scientific studies .
The synthesis of (S)-3-amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride (CAS: 154564-03-1; MW: 289.67 g/mol; Formula: C₁₀H₁₂ClN₃O₅) follows a stereoselective three-step sequence [1] [5]. The initial step involves a Schotten-Baumann condensation between L-aspartic acid derivatives and 4-nitroaniline in aprotic solvents (e.g., THF or DCM), catalyzed by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms the amide bond of the intermediate (S)-3-protected-amino-4-((4-nitrophenyl)amino)-4-oxobutanoate, with yields typically reaching 70–75% [2] [7]. Subsequent selective reduction of the carboxylic acid group at C4 is achieved using borane-dimethyl sulfide complex in tetrahydrofuran, preserving the amide and nitro functionalities. The final hydrochloride formation employs anhydrous hydrogen chloride gas in ethyl acetate to crystallize the product, enhancing stability for storage (2–8°C under inert atmosphere) [2] [5]. Critical impurities include regioisomeric by-products from over-reduction, controlled through reaction temperature modulation (0–5°C) [7].
Table 1: Key Synthetic Steps and Parameters
Step | Reagents/Conditions | Function | Yield |
---|---|---|---|
Amide Condensation | 4-Nitroaniline, EDC, DCM, 0°C, 12h | Forms nitroaryl amide bond | 70-75% |
Carboxylate Reduction | BH₃·DMS, THF, 25°C, 3h | Reduces C4-acid to amine | 65-70% |
Hydrochloride Salt Formation | HCl (g), EtOAc, 0°C, 2h | Crystallizes final product | 85-90% |
Stereochemical integrity at C3 is maintained through asymmetric catalysis and chiral auxiliary strategies. Pd/C (10% w/w) with chiral modifiers like cinchonidine enables enantioselective hydrogenation during the reduction step, achieving >98% enantiomeric excess (ee) [5] [7]. Solvent polarity critically impacts ee: non-polar solvents (toluene) favor higher stereoselectivity over polar aprotic solvents (DMF) by minimizing racemization. For instance, toluene at 50°C affords 98.5% ee, whereas DMF reduces ee to 85% due to solvent-mediated epimerization [7]. Alternative biocatalytic routes utilize immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic intermediates, though industrial adoption is limited by enzyme cost. Microwave-assisted synthesis (100°C, 30 min) accelerates the condensation step while preserving chirality, improving throughput by 40% compared to conventional heating [6].
Industrial production leverages continuous flow technology to enhance reproducibility and safety. The condensation and reduction steps are integrated into a two-reactor flow system: a tubular reactor for EDC-mediated amidation (residence time: 20 min), followed by a high-pressure hydrogenation module (50 psi H₂, Pd/C catalyst) [5]. This setup minimizes intermediate isolation, reducing solvent waste by 60% and achieving >95% conversion [5]. Process analytical technology (PAT) tools, including in-line FTIR and HPLC, enable real-time monitoring of chiral purity and nitro group integrity. Suppliers report capacities of up to 100 kg/month using automated platforms, with cold-chain transportation (2–8°C) maintaining stability during distribution [2] [5]. Batch processes remain viable for small-scale custom synthesis (1g–5kg), though flow systems dominate larger campaigns due to superior control over exothermic reactions [1].
Final product purity (≥95%) is achieved through solvent-based recrystallization or chromatographic methods. Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals with 99.0–99.5% purity, removing residual nitroaniline and diastereomeric impurities [1] [5]. Alternative solvent systems like isopropanol/hexane generate lower yields (80%) due to reduced solubility. Preparative reverse-phase chromatography (C18 column, 10% MeCN/H₂O mobile phase) resolves stereochemical impurities effectively but is cost-prohibitive for >100g batches [3]. Industrial workflows prioritize recrystallization for its scalability, though chromatographic isolation is reserved for high-purity applications (e.g., analytical standards). Post-purification, the hydrochloride salt is lyophilized and stored under argon to prevent hygroscopic degradation [2].
Table 2: Industrial Purification Method Comparison
Method | Conditions | Purity | Yield | Scalability |
---|---|---|---|---|
Ethanol/Water Recrystallization | 60°C, 2h, 1:10 (solute/solvent) | 99.0-99.5% | 75-80% | High (>1kg) |
Isopropanol/Hexane Recrystallization | 40°C, 4h, 1:8 ratio | 98.5% | 70-75% | Moderate |
Preparative HPLC | C18, 10% MeCN/H₂O, 15 mL/min | 99.9% | 60-65% | Low (<100g) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: